molecular formula C5H6F3N B8521936 3,3,3-Trifluoro-2,2-dimethyl-propionitrile

3,3,3-Trifluoro-2,2-dimethyl-propionitrile

Cat. No. B8521936
M. Wt: 137.10 g/mol
InChI Key: ZBHNUTIHLMUHEB-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

A mixture of 3,3,3-trifluoro-2,2-dimethyl-propionamide (Stage 44.4) (121.2 mmol) and phosphorus pentoxide (121.2 mmol) was slowly heated to 200° C. and the resulting distillate collected. The title compound was obtained as a colorless liquid.
Quantity
121.2 mmol
Type
reactant
Reaction Step One
Quantity
121.2 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([NH2:6])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]#[N:6]

Inputs

Step One
Name
Quantity
121.2 mmol
Type
reactant
Smiles
FC(C(C(=O)N)(C)C)(F)F
Name
Quantity
121.2 mmol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C#N)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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